molecular formula C10H9N3 B2411792 6-(Pyridin-4-yl)pyridin-2-amine CAS No. 39883-36-8

6-(Pyridin-4-yl)pyridin-2-amine

Cat. No.: B2411792
CAS No.: 39883-36-8
M. Wt: 171.203
InChI Key: KOWXBUDJJYQDSF-UHFFFAOYSA-N
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Description

6-(Pyridin-4-yl)pyridin-2-amine is a heterocyclic compound featuring two pyridine rings connected by an amine group

Mechanism of Action

Target of Action

6-(Pyridin-4-yl)pyridin-2-amine is a complex molecule that has been studied for its potential interactions with various targets. It has been found to interact with zirconium 4-sulfophenylphosphonate layers, where it forms a dense network of hydrogen bonds . This suggests that the compound may have potential applications in non-linear optics .

Mode of Action

It has been suggested that the compound may interact with its targets through a combination of physical and chemical adsorption . This involves the formation of hydrogen bonds, which can result in changes to the target’s structure and function .

Biochemical Pathways

It has been suggested that the compound may have potential applications in the field of non-linear optics, suggesting that it could affect pathways related to light absorption and emission .

Result of Action

It has been suggested that the compound may have potential applications in non-linear optics . This suggests that the compound could have effects at the molecular and cellular level, potentially altering light absorption and emission properties.

Action Environment

The environment in which this compound acts can influence its action, efficacy, and stability. For instance, the compound has been found to form a dense network of hydrogen bonds when intercalated within zirconium 4-sulfophenylphosphonate layers . This suggests that the compound’s action may be influenced by the presence of certain chemical groups and structures in its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-4-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with 4-bromopyridine under specific conditions. One common method is the palladium-catalyzed Suzuki cross-coupling reaction, where 2-aminopyridine is reacted with 4-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is usually carried out in a solvent like ethanol or toluene at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve crystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-4-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Pyridin-4-yl)pyridin-2-amine is unique due to its dual pyridine rings connected by an amine group, which provides distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new compounds with specific biological or chemical activities.

Properties

IUPAC Name

6-pyridin-4-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-7H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWXBUDJJYQDSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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